molecular formula C12H15NO B14592830 2-[(E)-(Butylimino)methyl]benzaldehyde CAS No. 61200-68-8

2-[(E)-(Butylimino)methyl]benzaldehyde

Katalognummer: B14592830
CAS-Nummer: 61200-68-8
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: SZWBWGXGJSPDKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(Butylimino)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core with a butylimino group attached via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Butylimino)methyl]benzaldehyde typically involves the condensation reaction between benzaldehyde and butylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The general reaction scheme is as follows:

Benzaldehyde+ButylamineThis compound\text{Benzaldehyde} + \text{Butylamine} \rightarrow \text{this compound} Benzaldehyde+Butylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(Butylimino)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imine bond can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.

Major Products Formed

    Oxidation: Formation of 2-[(E)-(Butylimino)methyl]benzoic acid.

    Reduction: Formation of 2-[(E)-(Butylamino)methyl]benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-[(E)-(Butylimino)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(E)-(Butylimino)methyl]benzaldehyde involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde without the imine group.

    2-Methylbenzaldehyde: Similar structure but with a methyl group instead of the butylimino group.

    4-Butylbenzaldehyde: Similar structure but with a butyl group directly attached to the benzene ring.

Uniqueness

2-[(E)-(Butylimino)methyl]benzaldehyde is unique due to the presence of both the imine and aldehyde functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

61200-68-8

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

2-(butyliminomethyl)benzaldehyde

InChI

InChI=1S/C12H15NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3

InChI-Schlüssel

SZWBWGXGJSPDKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN=CC1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.